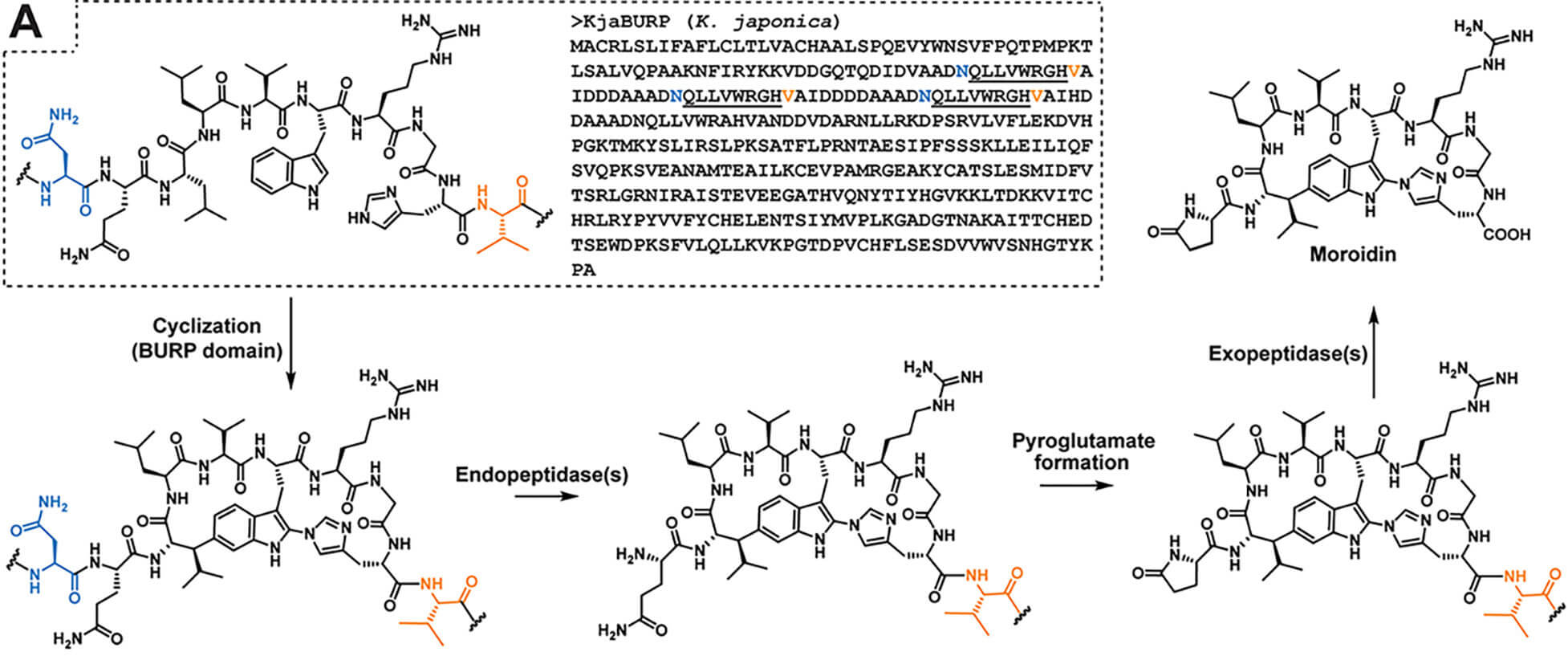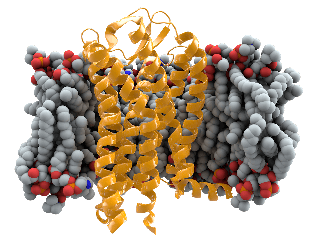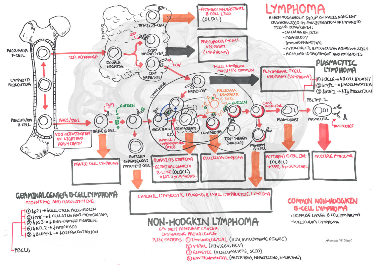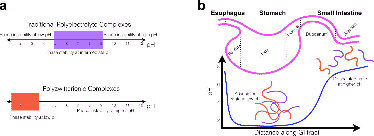Researchers Synthesize Anticancer Compound Moroidin
Moroidin is a biologically active compound found in the plants Dendrocnide moroides and Celosia argentea, a tree of the nettle family (Urticaceae) from the rainforests of East Australia. The tree, which is a member of the nettle family, is covered in thin silicon needles laced with one of nature’s most excruciating toxins, a compound called moroidin. Moroidin is a bicyclic octapeptide, which is characterized by an N-terminal pyroglutamate and two side-chain macrocyclic linkages: (i) a C–C bond between the C6 of a tryptophan-indole at the fifth position and a β-carbon of a leucine at the second position and (ii) a C–N bond between the C2 of the same tryptophan-indole and the N1 of a C-terminal histidine-imidazole. Moroidin and several structural analogs called celogentins (Figure S1) have also been isolated from the seeds of Celosia argentea (Amaranthaceae).

Natural toxins have provided important lead structures for therapeutics. The venom of Brazilian viper Bothrops jararaca led to the development of captopril, a drug for treating hypotension and heart failure, and the venom of cone snail Conus magus inspired the chronic pain medication ziconotide. Besides the proposed pain-causing activity, moroidin and celogentin C also exhibit in vitro inhibitory activity against tubulin polymerization and, therefore, have been considered as lead structures for developing new pain and cancer medications. Moroidin binds to cells’ cytoskeletons, preventing them from dividing, which makes moroidin a promising candidate for chemotherapy drugs.
However, harvesting enough of moroidin to study has proven difficult. The development of moroidin-based drugs has been hindered by low isolation yields of moroidin peptides from source plants and challenging organic synthesis. Scaled production and diversification of moroidins for drug development efforts remain difficult by a pure synthetic strategy, which is exemplified by no published moroidin synthesis.
Now, in a paper published April 19 in the Journal of the American Chemical Society, Weng, who is also an associate professor of biology at the Massachusetts Institute of Technology (MIT) and former postdoc Roland Kersten, now an assistant professor at the University of Michigan College of Pharmacy, present the first published method to biosynthesize moroidin within the tissues of harmless plants such as tobacco, facilitating research on the compound’s utility for cancer treatments.

Weng and Kersten previously learned that the BURP domain, which is part of the precursor proteins for lyciumins and several other plant cyclic peptides, catalyzes key reactions involved in the peptide ring formation. They found that the BURP domain was present in the precursor proteins for moroidins in Kerria japonica, and seemed to be essential for creating the two-ring structure of the molecules. The BURP domain creates ring chemistry when in the presence of copper, and when the researchers incubated the moroidin precursor protein with copper chloride in the lab together with other downstream proteolytic enzymes, they were able to create moroidin-like peptides.
The study highlights that side-chain macrocyclic plant RiPPs with biomedical potential can be discovered by mining vastly available plant genomic resources for BURP-domain precursor peptides. RepeatFinder was applied in the moroidin cyclase search as it enables rapid detection of pre-defined core peptide motifs of target RiPPs in repetitive BURP-domain precursor peptides. Similar repeat detection algorithms such as RADAR could be applied for the discovery of corresponding plant RiPPs with an additional core peptide detection feature since RADAR also detects the core peptide-containing repeats in the identified moroidin cyclase candidates.
Moroidins are a new class of plant RiPPs, which follow a similar proposed biosynthetic logic as the previously characterized side-chain macrocyclic RiPPs, in which a copper-dependent autocatalytic BURP domain, KjaBURP, catalyzes the macrocyclization. Moroidins are defined by a new post translational modification, in which a stephanotic acid-type cross-link between Leu-2 and Trp-5 forms the first ring and a tryptophan-histidine-bond yields the second ring. Compared to all known classes of BURP-domain-derived RiPPs, moroidin core peptides do not have a tyrosine or tryptophan as a C-terminal residue but a histidine. The imidazole-indole connection in moroidins extends BURP-domain RiPP biosynthesis to cross-coupling of two aromatic side chains compared to known BURP-domain-derived RiPPs such as stephanotic acid, which are defined by cross-links of an aromatic side chain to an unactivated carbon in another amino acid side chain.
The feasibility of reconstituting moroidin production in plants and potentially in vitro opens up new opportunities for developing cyclic-peptide-based therapeutics through generating and screening moroidin-based peptide libraries. A major challenge for in vitro moroidin biosynthesis will be to increase the speed and yield of the BURP-domain-catalyzed cyclization reactions as the in vitro KjaBURP-[1xQLLVWRGH] reconstitution had an estimated yield of ∼5% after 3 days. To improve in vitro moroidin biosynthesis, multi-turnover catalysis in multi-core BURP-domain peptide cyclases will need to be established, which could involve removal of modified core peptides by specific proteases from a BURP-domain cyclase and will require a mechanistic understanding of BURP-domain catalysis.
Moroidin’s anti-cancer property is due, at least in part, to the compound's unique structure that allows it to bind to a protein called tubulin. Tubulin forms a skeletal system for living cells, and provides the means by which cells separate their chromosomes as they prepare to divide. Currently, two existing anti-cancer drugs, vincristine and paclitaxel, work by binding tubulin. These two compounds are derived from plants as well (the Madagascar periwinkle and Pacific yew tree, respectively).
In their new work, Weng and Kersten synthesized a moroidin analog called celogentin C. They tested its anti-cancer activity against a human lung cancer cell line, and found that the compound was toxic to the cancer cells. Their new study also suggests potentially new anti-cancer mechanisms specific to this lung cancer cell line in addition to tubulin inhibition.
In the future, the researchers hope to create analogs of moroidin to study, and hopefully create an optimal version for use in cancer therapy. “We want to generate a library of moroidin-like peptides,” Weng said. “We’ve done this for lyciumins, and since the initial moroidins are anti-tubulin molecules, we can use this system to find an improved version that binds to tubulin even tighter and contains other pharmacological properties making it suitable to be used as a therapeutic.






